molecular formula C24H18O5 B11626669 Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11626669
M. Wt: 386.4 g/mol
InChI Key: QBVYNVNLGVKWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group, a benzoyloxy group, and a phenyl group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The resulting benzoyloxy derivative is then reacted with ethyl alcohol under acidic conditions to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzofuran-quinones.

    Reduction: Formation of benzofuran-alcohols.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate: Lacks the benzoyloxy group.

    Ethyl 5-(methoxy)-2-phenyl-1-benzofuran-3-carboxylate: Contains a methoxy group instead of a benzoyloxy group.

    Ethyl 5-(acetoxy)-2-phenyl-1-benzofuran-3-carboxylate: Contains an acetoxy group instead of a benzoyloxy group.

Uniqueness

Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate is unique due to the presence of the benzoyloxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in various research applications .

Biological Activity

Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran core with a benzoyloxy substituent, contributing to its chemical reactivity and biological potential. The molecular formula is C20H18O6C_{20}H_{18}O_6, and its structure can be represented as follows:

Ethyl 5 benzoyloxy 2 phenyl 1 benzofuran 3 carboxylate\text{Ethyl 5 benzoyloxy 2 phenyl 1 benzofuran 3 carboxylate}

1. Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. A study highlighted the potential of benzofuran derivatives in modulating inflammatory pathways, suggesting that the presence of the benzoyloxy group enhances these effects. The specific mechanisms may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

2. Antimicrobial Activity

Benzofuran derivatives have been shown to possess antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains. The structural features, particularly the benzoyloxy moiety, may enhance its interaction with microbial membranes, leading to increased antimicrobial activity .

3. Antitumor Potential

The compound's structural similarity to other known antitumor agents suggests potential anticancer activity. Preliminary studies have indicated that benzofuran derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is necessary to elucidate the specific pathways involved in the antitumor effects of this compound.

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Modulation of Cell Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer progression .

Case Study 1: Anti-inflammatory Activity Assessment

A study conducted on various benzofuran derivatives, including this compound, assessed their anti-inflammatory effects using in vitro assays. Results indicated a significant reduction in TNF-alpha levels in treated macrophages compared to controls, suggesting effective modulation of inflammatory cytokine production.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesNotable Activities
Ethyl 5-(bromobenzoyloxy)-2-phenylnaphthaleneBromine substitutionEnhanced anticancer activity
Ethyl 5-hydroxy-2-phenylnaphthaleneHydroxyl groupStrong anti-inflammatory effects
Ethyl 5-(methoxycarbonyl)-2-phenylnaphthaleneMethoxycarbonyl groupAntimicrobial activity

This table illustrates how variations in substituents can significantly impact the biological activities of related compounds.

Properties

Molecular Formula

C24H18O5

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 5-benzoyloxy-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H18O5/c1-2-27-24(26)21-19-15-18(28-23(25)17-11-7-4-8-12-17)13-14-20(19)29-22(21)16-9-5-3-6-10-16/h3-15H,2H2,1H3

InChI Key

QBVYNVNLGVKWGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.